4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclohexylmethoxy group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexylmethanol with an appropriate halogenating agent to form cyclohexylmethyl halide.
Nucleophilic Substitution: The cyclohexylmethyl halide is then reacted with 4-hydroxy-3-(trifluoromethyl)benzonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzonitrile moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the cyclohexylmethoxy group, making it less lipophilic.
4-(Cyclohexylmethoxy)benzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the cyclohexylmethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNDTKYDYOWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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